Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate
Description
Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate is a fluorinated spirocyclic compound featuring a 6-azaspiro[3.5]nonane core with two fluorine atoms at the 2-position and a tert-butyl carboxylate protecting group. Its structural uniqueness lies in the spirocyclic framework, which imparts rigidity, and the fluorine substituents, which modulate electronic and steric properties. This compound is primarily used as an intermediate in pharmaceutical synthesis, exemplified by its role in forming carboxamide derivatives in patent applications .
Properties
Molecular Formula |
C13H21F2NO2 |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-6-4-5-12(9-16)7-13(14,15)8-12/h4-9H2,1-3H3 |
InChI Key |
TYBXMGJIOLTZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl and difluoro groups. Common reagents used in the synthesis include tert-butyl bromoacetate, difluoromethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, the compound may be explored for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The difluoro groups and spirocyclic structure contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Fluorine Position and Functional Groups
tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate
- Key Difference : Fluorines at the 3-position instead of 2-position.
- Molecular weight is identical (262.3 g/mol; C₁₂H₂₀F₂N₂O₂), but steric and electronic profiles differ .
tert-Butyl 1,6-Diazaspiro[3.5]nonane-6-carboxylate
- Key Difference: No fluorine substituents.
- Impact : The absence of fluorine reduces metabolic stability and electron-withdrawing effects, making it less favorable for applications requiring oxidative resistance. Available as a hemioxalate salt (C₂₆H₄₆N₄O₈; 542.67 g/mol), which enhances solubility .
7-Formyl-6-azaspiro[3.5]nonane-6-carboxylate
Spiro Ring Modifications
O6-tert-Butyl O7-Methyl 2,2-Difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate
- Key Difference: Spiro[3.4]octane system instead of spiro[3.5]nonane.
Substituent Bulk and Electronic Effects
tert-Butyl (R)-6-(Trifluoromethyl)-2,7-Diazaspiro[3.5]nonane-2-carboxylate
- Key Difference : Trifluoromethyl (-CF₃) group replaces difluoro substituents.
Data Table: Structural and Physicochemical Comparison
Biological Activity
Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate (CAS Number: 1935419-86-5) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₃H₂₁F₂NO₂
- Molecular Weight : 261.31 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.
Pharmacological Potential
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic core followed by functionalization at the carboxylate position. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
| Characterization Technique | Findings |
|---|---|
| NMR Spectroscopy | Chemical shifts corresponding to protons in the azaspiro structure were observed, confirming the expected molecular framework. |
| Mass Spectrometry | The molecular ion peak at m/z 261 corroborates the molecular weight of the compound. |
Case Studies
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
